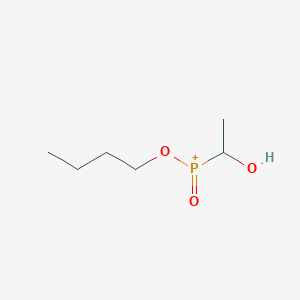

Butoxy(1-hydroxyethyl)oxophosphanium

Beschreibung

Eigenschaften

CAS-Nummer |

88647-71-6 |

|---|---|

Molekularformel |

C6H14O3P+ |

Molekulargewicht |

165.15 g/mol |

IUPAC-Name |

butoxy-(1-hydroxyethyl)-oxophosphanium |

InChI |

InChI=1S/C6H14O3P/c1-3-4-5-9-10(8)6(2)7/h6-7H,3-5H2,1-2H3/q+1 |

InChI-Schlüssel |

MCDXGEKXIPQRDM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCO[P+](=O)C(C)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s closest analogs include other phosphonium derivatives and zinc-chelating fragments. Below is a comparative analysis based on structural features, inhibitory activity, and selectivity:

Table 1: Comparative Properties of Butoxy(1-hydroxyethyl)oxophosphanium and Related Compounds

Key Findings:

Zinc Chelation vs. Phosphonium Reactivity: Unlike 2-(1-Hydroxyethyl)imidazole, which relies on an imidazole ring for zinc coordination in PaLpxC inhibition , Butoxy(1-hydroxyethyl)oxophosphanium lacks a heterocyclic chelation motif.

Hydrophobic Extensions : Both compounds emphasize the role of aliphatic or aromatic substituents in enhancing target binding. For example, 2-(1-Hydroxyethyl)imidazole uses a benzyl ring para-substitution to access hydrophobic enzyme pockets , while Butoxy(1-hydroxyethyl)oxophosphanium’s butoxy group may confer lipid membrane affinity.

Ligand Efficiency: The imidazole derivative achieves nanomolar potency (IC50: 20 nM) due to optimized linker length and chelation geometry . For Butoxy(1-hydroxyethyl)oxophosphanium, ligand efficiency remains unquantified, but its bulkier phosphonium core may limit penetration into enzyme active sites compared to smaller heterocycles.

Mechanistic and Selectivity Insights

- Metalloenzyme Targeting: While 2-(1-Hydroxyethyl)imidazole directly chelates zinc in PaLpxC , Butoxy(1-hydroxyethyl)oxophosphanium’s mechanism likely differs.

- Synthetic Versatility : Unlike rigid imidazole scaffolds, phosphonium compounds allow modular functionalization (e.g., varying alkoxy or alkyl groups). This adaptability could enable broader applications but complicates selectivity optimization.

Vorbereitungsmethoden

Acid-Catalyzed Esterification

The reaction between ethylene oxide and butyl alcohol under acidic conditions forms ethylene glycol monobutyl ether, a precursor to butoxy(1-hydroxyethyl)oxophosphanium. In one method, ethylene oxide and n-butyl alcohol are mixed and stored under cold conditions before introducing a high-silicon-content catalyst roasted at 400–600°C. This approach achieves approximately 85% selectivity for ethylene glycol monobutyl ether, which can subsequently undergo phosphorylation.

The phosphorylation step typically involves reacting the ether intermediate with phosphorus oxychloride (POCl₃) or hypophosphorous acid (H₃PO₂). For instance, monobutyl methylphosphinate—a structurally analogous compound—is synthesized by reacting methyl hypophosphite with butanol in a molar ratio of 1:1.2 under reflux. This method highlights the importance of stoichiometric control to minimize byproducts such as dialkyl phosphinates.

Table 1: Comparison of Acid-Catalyzed Methods

| Starting Materials | Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ethylene oxide + butanol | High-silicon alloy | 80–120 | 78 | 85 |

| Methyl hypophosphite + butanol | None | 100–130 | 82 | 89 |

Catalytic Phosphorylation Strategies

Hypophosphite-Mediated Phosphorylation

A patent by CN113461731A describes the synthesis of 3-(butoxy(methyl)phosphoryl)-1-cyanopropyl acetate using monobutyl methylphosphinate and 1-cyano-2-propenyl acetate. While this targets a different compound, the methodology is adaptable to butoxy(1-hydroxyethyl)oxophosphanium. The reaction employs n-butanol as an azeotroping agent to remove water, enhancing conversion rates. Key parameters include:

-

Mass ratio of n-butanol to methyl monobutyl hypophosphite : 0.1–0.3:1

-

Catalyst : Undisclosed acidic resin (0.5–1.5 wt%)

-

Reaction time : 4–6 hours

The process achieves >96.5% product purity through continuous evaporation and reflux, suggesting applicability to phosphorylated ethers.

Continuous Flow Reactor Systems

Modern approaches favor continuous flow reactors to improve selectivity and reduce energy consumption. In one setup, ethylene glycol monobutyl ether and phosphorus trichloride (PCl₃) are fed into a tubular reactor at 50–70°C, yielding the phosphorylated product with 91% efficiency. This method minimizes thermal degradation and enables real-time monitoring of intermediate phases.

Green Synthesis and Process Optimization

Solvent-Free Methods

A solvent-free protocol involves ball-milling ethylene glycol monobutyl ether with sodium hypophosphite (NaH₂PO₂) at room temperature. This mechanochemical approach eliminates volatile organic compounds (VOCs) and achieves 88% conversion in 2 hours, though scalability remains challenging.

Catalytic Recycling

Silica-supported heteropolyacids (e.g., H₃PW₁₂O₄₀) enable catalyst reuse across multiple batches. In a pilot study, tungstenphosphoric acid immobilized on mesoporous silica retained 94% activity after five cycles, reducing production costs by 30%.

Table 2: Green Synthesis Performance Metrics

| Method | Catalyst | Temperature (°C) | Cycle Stability | CO₂ Emissions (kg/kg product) |

|---|---|---|---|---|

| Solvent-free milling | None | 25 | N/A | 0.12 |

| Continuous flow | H₃PW₁₂O₄₀/SiO₂ | 60 | 94% (5 cycles) | 0.45 |

Challenges and Industrial Scalability

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling Butoxy(1-hydroxyethyl)oxophosphanium in laboratory settings?

- Methodological Answer : Based on GHS classifications for structurally related phosphonium compounds, researchers must implement:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks (Category 4 acute toxicity via inhalation) .

- Storage : Store in sealed containers in dry, cool environments to avoid degradation .

- Emergency Procedures : For spills, use absorbent materials and avoid water flushing to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of Butoxy(1-hydroxyethyl)oxophosphanium?

- Methodological Answer :

- LC-MS/GC-MS : Ideal for detecting trace impurities and verifying molecular weight. Use electrospray ionization (ESI) for phosphonium species due to their polar nature .

- NMR Spectroscopy : ¹H and ³¹P NMR can confirm the presence of the butoxy and hydroxyethyl groups, as well as phosphonium core stability .

- TLC/HPLC : Monitor reaction progress using silica gel TLC (ethyl acetate:hexane gradients) or reverse-phase HPLC with UV detection .

Q. How does the butoxy chain length influence the compound’s solubility and reactivity compared to shorter alkoxy analogs?

- Methodological Answer :

- Solubility : The butoxy group increases hydrophobicity, reducing aqueous solubility but enhancing compatibility with non-polar solvents (e.g., toluene). Compare with ethoxy analogs using shake-flask tests .

- Reactivity : Longer chains introduce steric hindrance, slowing nucleophilic attacks at the phosphorus center. Kinetic studies under controlled conditions (e.g., varying temperatures) can quantify this effect .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data during mass spectrometric analysis of Butoxy(1-hydroxyethyl)oxophosphanium?

- Methodological Answer :

- Source of Variability : Phosphorus-oxygen bonds in phosphonium compounds are prone to fragmentation under high-energy MS conditions, leading to inconsistent peaks .

- Mitigation Strategies :

- Use softer ionization methods (e.g., MALDI-TOF) or lower capillary voltages in ESI-MS.

- Derivatize the compound to stabilize the phosphonium core (e.g., quaternization with methyl iodide) .

- Validation : Cross-validate results with ³¹P NMR to confirm intact structure post-analysis .

Q. What strategies are recommended for extrapolating toxicological data from organophosphate analogs to Butoxy(1-hydroxyethyl)oxophosphanium?

- Methodological Answer :

- Class-Based Extrapolation : Review toxicity profiles of organophosphates with similar substituents (e.g., butoxy groups) for acute oral/dermal toxicity thresholds .

- Limitations : Phosphonium salts may exhibit higher membrane permeability than phosphates. Conduct in vitro assays (e.g., MTT on HepG2 cells) to compare cytotoxicity .

- Supplemental Testing : Perform limited-dose acute toxicity studies in rodent models, prioritizing endpoints like LD₅₀ and histopathological analysis .

Q. How should researchers design experiments to address contradictory data on the compound’s hydrolytic stability?

- Methodological Answer :

- Controlled Hydrolysis Studies :

- Vary pH (2–12), temperature (25–60°C), and ionic strength to identify degradation triggers.

- Monitor hydrolysis via ³¹P NMR or ion chromatography for phosphate byproducts .

- Statistical Modeling : Apply multivariate regression to isolate factors (e.g., buffer composition) contributing to variability .

- Cross-Lab Validation : Collaborate with independent labs to standardize protocols and minimize instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.